4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine
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Overview
Description
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with methoxyphenylthio and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with 4-methoxyphenylthiomethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperidine ring, along with the methoxyphenyl and phenylsulfonyl groups, suggests potential activity as an analgesic or anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the methoxyphenyl and phenylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperazine
- 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)morpholine
- 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUOHLYHJYLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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